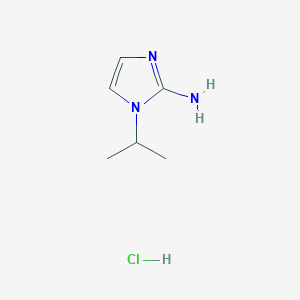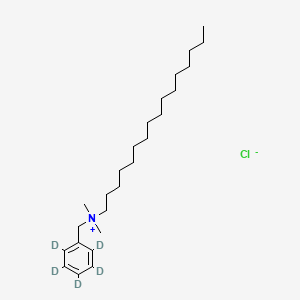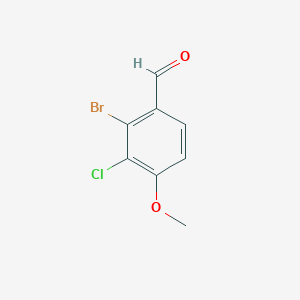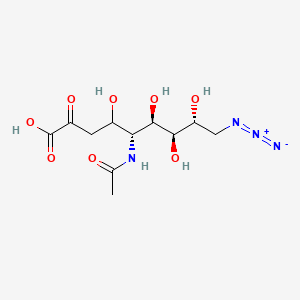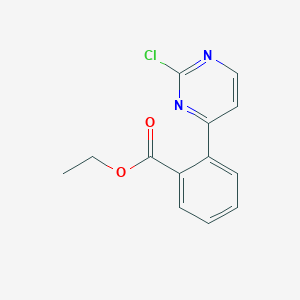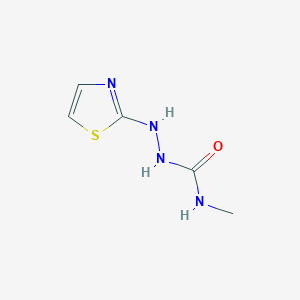
1-Methyl-3-(1,3-thiazol-2-ylamino)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(1,3-thiazol-2-ylamino)urea is a compound that features a thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
準備方法
The synthesis of 1-Methyl-3-(1,3-thiazol-2-ylamino)urea can be achieved through several methods. One common approach involves the Mannich reaction, a multicomponent reaction that forms carbon-carbon bonds. This reaction typically involves the condensation of 2-aminothiazole, an aldehyde, and a urea derivative under solvent-free conditions . The reaction is often catalyzed by acids such as camphor-10-sulfonic acid and can be promoted by ultrasonic irradiation to enhance yield and reduce reaction time .
化学反応の分析
1-Methyl-3-(1,3-thiazol-2-ylamino)urea undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the urea moiety, leading to the formation of amines or other reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can take place at the C-2 position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Methyl-3-(1,3-thiazol-2-ylamino)urea has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-Methyl-3-(1,3-thiazol-2-ylamino)urea involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects . The compound’s ability to undergo electrophilic and nucleophilic substitution reactions allows it to form covalent bonds with biological molecules, disrupting their normal function .
類似化合物との比較
1-Methyl-3-(1,3-thiazol-2-ylamino)urea can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Bleomycin: An antineoplastic drug that includes a thiazole ring.
Tiazofurin: Another antineoplastic agent with a thiazole structure.
What sets this compound apart is its unique combination of a thiazole ring and a urea moiety, which provides distinct chemical reactivity and biological activity .
特性
分子式 |
C5H8N4OS |
|---|---|
分子量 |
172.21 g/mol |
IUPAC名 |
1-methyl-3-(1,3-thiazol-2-ylamino)urea |
InChI |
InChI=1S/C5H8N4OS/c1-6-4(10)8-9-5-7-2-3-11-5/h2-3H,1H3,(H,7,9)(H2,6,8,10) |
InChIキー |
AYOFWMBPYAZWDC-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)NNC1=NC=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


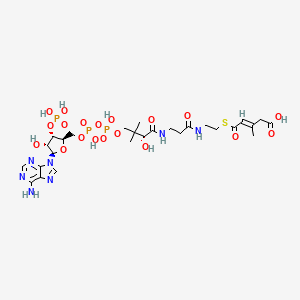
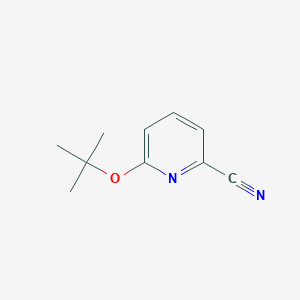

![2-ethoxy-3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B13853443.png)
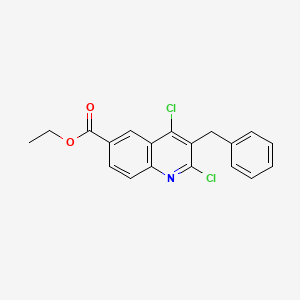
![1-[5-(3,4-Dichlorophenyl)pyrimidin-2-yl]ethanone](/img/structure/B13853450.png)
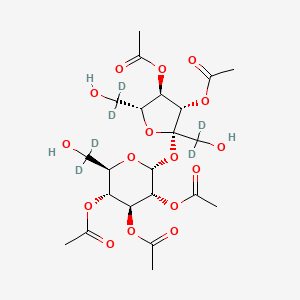
![N-(4-chlorophenyl)-6-[2-(methylamino)pyrimidin-4-yl]oxynaphthalene-1-carboxamide](/img/structure/B13853462.png)
